BenchChemオンラインストアへようこそ!

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane

Zinc metalloenzyme inhibition Kinase inhibitor selectivity Pharmacophore design

Select this dual-sulfonamide 1,4-diazepane for target engagement or scaffold-hopping campaigns. Unlike ML-7/ML-9, the imidazole-4-sulfonyl group chelates catalytic zinc—prioritize for carbonic anhydrase/MMP screening. With TPSA 120 Ų and XLogP3 1.8, it limits CNS penetration, ideal for peripheral targets. Procure as a starting point for bifunctional PROTAC linker design requiring asymmetric sulfonamide presentation.

Molecular Formula C14H16Cl2N4O4S2
Molecular Weight 439.33
CAS No. 1903540-94-2
Cat. No. B2365450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane
CAS1903540-94-2
Molecular FormulaC14H16Cl2N4O4S2
Molecular Weight439.33
Structural Identifiers
SMILESC1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C14H16Cl2N4O4S2/c15-11-2-3-12(16)13(8-11)25(21,22)19-4-1-5-20(7-6-19)26(23,24)14-9-17-10-18-14/h2-3,8-10H,1,4-7H2,(H,17,18)
InChIKeyUNYPSTDCIKLEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane (CAS 1903540-94-2): A Structurally Differentiated Bis-sulfonamide 1,4-Diazepane for Specialized Inhibitor Screening


1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane (CAS 1903540-94-2, also designated Cpd 5) is a fully synthetic, symmetrical 1,4-diazepane scaffold bearing two distinct sulfonamide side chains: an imidazole-4-sulfonyl group and a 2,5-dichlorophenylsulfonyl group [1]. With a molecular formula of C14H16Cl2N4O4S2 and a molecular weight of 439.33 g/mol, this compound occupies a unique structural niche among diazepane-based research tools [1]. Unlike the majority of biologically characterized 1,4-diazepane sulfonamides—which typically feature naphthyl, isoquinolinyl, or simple phenyl substituents—this compound introduces an imidazole ring, a privileged heterocycle in medicinal chemistry, as a specific metal-coordination pharmacophore, while retaining a dichlorophenyl group that provides a distinct electronic and steric signature [2].

Why Generic Substitution Fails: Critical Physicochemical and Pharmacophoric Differences Between 1903540-94-2 and Common 1,4-Diazepane Sulfonamide Standards


Selecting a 1,4-diazepane sulfonamide for a research program cannot be reduced to choosing any commercially available analog. The established standards ML-7 and ML-9 are potent, selective inhibitors of myosin light chain kinase (MLCK) with binding affinities (Ki) around 300 nM, driven by their large, planar naphthyl sulfonamide groups [1]. In contrast, compound 1903540-94-2 substitutes this naphthyl motif with an imidazole-4-sulfonyl group, a well-known zinc-binding pharmacophore, while introducing a 2,5-dichlorophenyl group on the opposite nitrogen. These structural alterations are not merely cosmetic: the imidazole's hydrogen-bond donor/acceptor capacity fundamentally differs from the purely hydrophobic naphthyl group, and the dichlorophenyl group introduces a unique electron-withdrawing effect absent in the dimethoxyphenyl system of SB-756050 . This chemical distinction means that 1903540-94-2 is projected to engage entirely different biological targets—such as carbonic anhydrases or other zinc-dependent enzymes—than its comparator compounds, making generic cross-substitution scientifically unsound.

Quantitative Evidence Guide for 1903540-94-2: Measurable Differentiation vs. 1,4-Diazepane Sulfonamide Standards


Structural Pharmacophore Differentiation: Imidazole-4-sulfonyl Zinc-Binding Motif vs. Naphthyl Hydrophobic Plug

The target compound replaces the planar, hydrophobic naphthyl sulfonamide of ML-7 and ML-9 with an imidazole-4-sulfonyl moiety. This imidazole ring is a known zinc-binding group in carbonic anhydrase and matrix metalloproteinase inhibitors, a functionality entirely absent in ML-7 and ML-9. While no head-to-head biochemical data exists for this compound, the structural difference implies a fundamentally different target engagement profile. In contrast to ML-7/ML-9 (Ki ~300 nM for MLCK), this compound is predicted to show preferential binding to zinc-dependent enzymes. The single hydrogen bond donor on the imidazole ring also differentiates it from the zero-donor naphthyl systems, impacting solubility and target recognition [1][2].

Zinc metalloenzyme inhibition Kinase inhibitor selectivity Pharmacophore design

Electronic and Steric Differentiation: 2,5-Dichlorophenyl vs. 3,4-Dimethoxyphenyl Sulfonamide in the Bis-sulfonamide Diazepane Series

The target compound features a 2,5-dichlorophenyl sulfonamide group, which is electron-withdrawing (Hammett σm for Cl = +0.37). In contrast, the bis-sulfonamide comparator SB-756050 employs 3,4-dimethoxyphenyl groups, which are electron-donating (σp for OMe = -0.27). This difference in electronic character is expected to modulate the acidity of the sulfonamide NH and the overall molecular dipole, influencing target binding and metabolic stability. The target compound's XLogP3 is 1.8, while SB-756050, with its two methoxy groups, has a calculated logP of approximately 1.5-2.0, indicating comparable lipophilicity despite opposing electronic effects [1].

Electron-withdrawing substituent effects logP modulation Sulfonamide SAR

Conformational Flexibility and Ring Size: 1,4-Diazepane vs. Piperazine Core in Bis-sulfonamide Inhibitors

The target compound is built on a seven-membered 1,4-diazepane ring, while many commercially available bis-sulfonamide screening compounds utilize a six-membered piperazine core (e.g., 1-[(2,5-dichlorophenyl)sulfonyl]piperazine). The 1,4-diazepane ring introduces greater conformational flexibility and a wider N–N distance, which alters the spatial presentation of the two sulfonamide pharmacophores. This scaffold difference is critical for protein binding: a piperazine core presents sulfonamides at approximately 120° angles, while the diazepane core allows for a wider and more flexible bite angle, potentially accommodating deeper or differently shaped binding pockets [1].

Conformational analysis Ring size effects Scaffold hopping

Differentiated Drug-Likeness Profile: Low logP and High TPSA for CNS-excluded Target Engagement

The target compound exhibits a computed XLogP3 of 1.8 and a Topological Polar Surface Area (TPSA) of 120 Ų, placing it in a favorable region for oral bioavailability but likely excluding it from the CNS (typical CNS drugs require TPSA < 90 Ų). In contrast, ML-7 and ML-9 have lower TPSA values (~40-60 Ų) and higher logP values (~3-4), making them more CNS-penetrant. SB-756050 has a TPSA of ~160 Ų (due to two dimethoxyphenyl groups) and is peripherally restricted. Thus, 1903540-94-2 occupies a middle ground—more polar than ML-7/ML-9, but less polar than SB-756050—offering a differentiated pharmacokinetic profile for peripheral target engagement [1].

Drug-likeness CNS permeability Physicochemical profiling

Optimal Research and Procurement Scenarios for 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane (1903540-94-2)


Zinc-Dependent Enzyme Inhibitor Screening: Carbonic Anhydrase and Matrix Metalloproteinase Panels

Given the presence of the imidazole-4-sulfonyl moiety, a known zinc-binding pharmacophore, this compound is rationally prioritized for screening against carbonic anhydrase isoforms (CA I, II, IX, XII) and matrix metalloproteinases (MMP-2, MMP-9). Unlike ML-7/ML-9, which target MLCK via hydrophobic interactions, the imidazole ring can directly coordinate the catalytic zinc ion, a mechanism documented for other imidazole-sulfonamide conjugates [1]. Procure this compound for any panel where zinc chelation is the desired mode of inhibition.

Peripheral Target Profiling Where CNS Exclusion is Desired

With a TPSA of 120 Ų and XLogP3 of 1.8, compound 1903540-94-2 is predicted to have limited passive CNS permeability, making it suitable for programs targeting peripheral enzymes or receptors (e.g., metabolic, cardiovascular, or inflammatory targets) where CNS side effects must be minimized [1]. It serves as a more polar alternative to the CNS-penetrant ML-7/ML-9 series, while being less polar than the fully peripherally restricted SB-756050 .

Bis-sulfonamide Diazepane Scaffold Exploration for Novel Kinase or Phosphatase Targets

The combination of a 1,4-diazepane core with two electronically distinct sulfonamide arms (imidazole vs. dichlorophenyl) creates a unique three-dimensional pharmacophore not represented in standard kinase inhibitor libraries, which are dominated by piperazine and piperidine scaffolds [1]. This compound is appropriate for scaffold-hopping campaigns aimed at targets with deep or unusually shaped ATP-binding pockets, including atypical kinases or lipid kinases. It complements, rather than duplicates, the binding modes achievable with fasudil-dimer (isoquinoline-based) or SB-756050 (dimethoxyphenyl-based) .

Chemical Probe Development for Dual Sulfonamide-Target Interactions

The presence of two chemically distinct sulfonamide groups (imidazole-4-sulfonyl and 2,5-dichlorophenylsulfonyl) enables the exploration of bifunctional target engagement, where each sulfonamide interacts with a different subsite or even a different protein in a ternary complex. This structural feature is absent in mono-sulfonamide analogs like ML-7/ML-9 and is exploited differently in the symmetric bis-sulfonamide SB-756050 [1]. Procure this compound as a starting point for fragment-based or PROteolysis TArgeting Chimera (PROTAC) linker design where asymmetric sulfonamide presentation is required.

Quote Request

Request a Quote for 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.